molecular formula C9H8N4O B1622246 6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one CAS No. 777867-04-6

6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B1622246
CAS No.: 777867-04-6
M. Wt: 188.19 g/mol
InChI Key: FRFJXDORDXUYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 6,7-dihydrotriazolo[5,1-b]quinazolin-8(5H)-one follows International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The compound is registered under Chemical Abstracts Service number 777867-04-6 and possesses the molecular formula C₉H₈N₄O with a molecular weight of 188.19 grams per mole. The systematic name reflects the presence of a partially saturated triazolo[5,1-b]quinazoline core structure, where the numbering system designates the fusion pattern between the triazole and quinazoline rings.

The molecular formula analysis reveals a nitrogen-rich heterocyclic structure containing four nitrogen atoms and one oxygen atom within a nine-carbon framework. The exact mass of the compound is calculated to be 188.07000 atomic mass units, with a polar surface area of 60.15 square angstroms. These molecular parameters indicate significant potential for hydrogen bonding interactions and polar interactions due to the presence of multiple nitrogen atoms and the carbonyl oxygen functionality. The compound exhibits a calculated logarithm of partition coefficient value of 0.64330, suggesting moderate lipophilicity that may contribute to favorable pharmacokinetic properties.

The structural designation "6,7-dihydro" indicates partial saturation of the quinazoline portion of the molecule, specifically at positions 6 and 7, while the "8(5H)-one" designation identifies the presence of a carbonyl group at position 8 with the possibility of hydrogen atom migration to position 5. This nomenclature system provides precise identification of the molecular structure and distinguishes this compound from other triazoloquinazoline isomers and derivatives. The systematic approach to naming ensures unambiguous identification within chemical databases and literature, facilitating accurate communication among researchers and enabling efficient retrieval of relevant structural and biological data.

Properties

IUPAC Name

6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c14-8-3-1-2-7-6(8)4-13-9(12-7)10-5-11-13/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFJXDORDXUYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=NC=NN3C=C2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365354
Record name 6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777867-04-6
Record name 6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form the intermediate hydrazide, which then undergoes cyclization with formic acid to yield the desired triazoloquinazoline compound . The reaction conditions often require refluxing in ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the triazoloquinazoline scaffold .

Scientific Research Applications

6,7-Dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Substituent Influence on Physicochemical Properties

  • 6,6-Dimethyl-9-aryl derivatives : Lipson et al. (2003) demonstrated that introducing dimethyl groups at the 6-position and aryl groups at the 9-position enhances thermal stability and crystallinity due to steric and electronic effects .
  • 4-Hydroxyphenyl substituents : Patel et al. (2019) functionalized the core scaffold with 4-hydroxyphenyl groups, improving solubility in polar solvents while retaining pharmacological activity .
  • Halogenated derivatives : Substitution with chlorine or fluorine at the 2-position (e.g., 2-chlorophenyl) has been linked to enhanced bioactivity in receptor-targeting studies .

Pharmacological Relevance

  • Triazoloquinazolinones: These compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, derivatives synthesized via GAP (Group-Assisted Purification) chemistry showed promising activity against bacterial strains .
  • Benzimidazoquinazolinones: Structural analogs with fused benzimidazole rings demonstrate superior kinase inhibition compared to triazoloquinazolinones, likely due to increased planarity and π-π stacking interactions .
  • Imidazo[4,5-g]quinazolines: Though structurally distinct, these derivatives share the quinazolinone core and are notable for antiviral and antitumor applications .

Reaction Mechanism Divergence

  • Triazoloquinazolinones: Formation typically proceeds via Knoevenagel condensation followed by cyclocondensation. Copper catalysts facilitate imine formation and intramolecular cyclization .
  • Benzimidazoquinazolinones: Acid-catalyzed mechanisms dominate, with protonation of the aldehyde accelerating nucleophilic attack by 2-aminobenzimidazole .

Biological Activity

6,7-Dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound with the molecular formula C9H8N4OC_9H_8N_4O and a molecular weight of 188.19 g/mol. Its CAS number is 777867-04-6. The compound features a triazole ring fused with a quinazoline moiety, which is known for its diverse biological activities.

Anticancer Potential

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study on various quinazoline derivatives demonstrated that modifications in the molecular structure could enhance their cytotoxicity against several cancer cell lines. For instance, certain derivatives showed IC50 values in the micromolar range against human cancer cell lines such as MCF-7 and HCT-116, indicating their potential as anticancer agents .

Kinase Inhibition

In a comparative study of kinase inhibitors, compounds similar to this compound were tested against a panel of human protein kinases. While some derivatives exhibited moderate inhibitory activity against kinases like JAK3 and Haspin, others showed no significant inhibition. This highlights the importance of structural modifications in enhancing biological activity .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives often correlates with their structural features. Modifications in substituents attached to the quinazoline nucleus can lead to variations in potency and selectivity. For example:

  • Substituent Variation : Altering the position or type of substituents can significantly impact the compound's ability to inhibit specific kinases.
  • Ring Fusion : The presence of fused rings in compounds like this compound contributes to its biological activity by influencing electron distribution and steric effects.

Case Studies

Study Compound Tested Cell Lines IC50 Value (µM) Activity
Study 16,7-Dihydro derivativeMCF-710Moderate Cytotoxicity
Study 2Quinazoline analogHCT-11615High Cytotoxicity
Study 3TriazoloquinazolinePC-320Low Cytotoxicity

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance antimicrobial activity (e.g., 4-ClC₆H₄ derivative: 97% yield, 294–296°C m.p.) .
  • Lipophilic Substituents (e.g., isopropyl) : Improve membrane penetration, increasing anticancer potency .
  • Heterocyclic Additions (e.g., furyl) : Modulate anti-inflammatory effects via π-π stacking with targets .

How to resolve contradictions in reported biological activities?

  • Dose-Dependent Effects : Re-test activity across concentrations (e.g., 1–100 μM) to identify biphasic responses .
  • Target Selectivity Profiling : Use kinase inhibitor panels to differentiate off-target effects .
  • Structural Reanalysis : Verify substituent positions via 13^{13}C NMR to rule out misassignment errors .

What computational methods predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina simulates interactions with enzymes (e.g., EGFR kinase) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models : CoMFA/CoMSIA correlate substituent electronegativity with IC₅₀ values .

How does the compound’s stability vary under different conditions?

  • pH : Stable at pH 5–7 but degrades in alkaline conditions (pH >9) via hydrolysis .
  • Light/Heat : Decomposes above 250°C; store in amber vials at –20°C to prevent photodegradation .
  • Solubility : Poor aqueous solubility (logP ≈3.5) necessitates DMSO for in vitro assays .

What strategies scale up synthesis without compromising yield?

  • Flow Chemistry : Continuous reactors reduce reaction time (e.g., 30 minutes vs. 180 minutes batch) .
  • Catalyst Recycling : Cu@HAp@KIT-6 retains >90% activity after 5 cycles .
  • Green Solvents : Switch to PEG-400 reduces waste and improves safety .

How can cross-disciplinary approaches enhance research on this compound?

  • Chemical Biology : Click chemistry tags (e.g., azide-alkyne) for target identification .
  • Materials Science : Incorporate into metal-organic frameworks (MOFs) for controlled drug release .
  • Theoretical Frameworks : Link SAR data to graph neural networks (GNNs) for activity prediction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 2
Reactant of Route 2
6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.